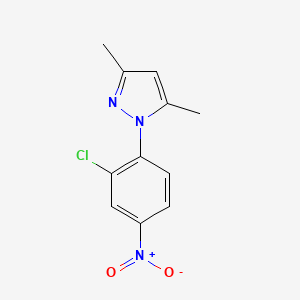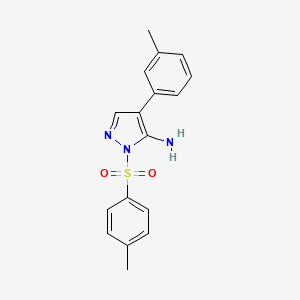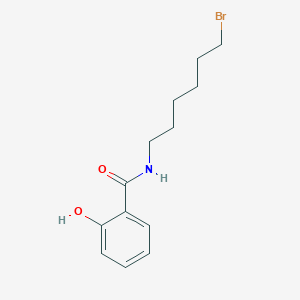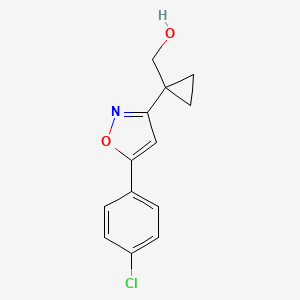
4-Methyl-5-(1-propylpyrrolidin-2-yl)pyridine-2-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-甲基-5-(1-丙基吡咯烷-2-基)吡啶-2-硫醇是一种杂环化合物,其特征在于一个吡啶环,该环被一个甲基、一个丙基吡咯烷部分和一个硫醇基团取代
准备方法
合成路线和反应条件
4-甲基-5-(1-丙基吡咯烷-2-基)吡啶-2-硫醇的合成通常涉及多步有机反应。 一种常见的方法是从 2-甲基-5-(1-丙基吡咯烷-2-基)吡啶的制备开始,该化合物可以用 6-甲基烟酸酯和 2-氧代吡咯烷-1-羧酸叔丁酯作为原料合成 。然后通过亲核取代反应引入硫醇基团,在受控条件下使用合适的硫醇化试剂。
工业生产方法
对于工业规模生产,合成路线针对更高产率和纯度进行了优化。该工艺涉及使用容易获得的原料和高效的催化体系,以最大限度地减少反应时间和成本。最终产品使用重结晶或色谱等技术进行纯化,以达到所需的质量。
化学反应分析
反应类型
4-甲基-5-(1-丙基吡咯烷-2-基)吡啶-2-硫醇经历各种化学反应,包括:
氧化: 硫醇基团可以被氧化形成二硫化物或磺酸。
还原: 吡啶环可以在特定条件下被还原形成哌啶衍生物。
取代: 甲基和丙基吡咯烷基团可以参与亲电或亲核取代反应。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用氢化铝锂或硼氢化钠等还原剂。
取代: 使用 N-溴代琥珀酰亚胺 (NBS) 等卤化剂或胺和硫醇等亲核试剂。
主要产品
科学研究应用
4-甲基-5-(1-丙基吡咯烷-2-基)吡啶-2-硫醇在科学研究中有几个应用:
化学: 用作合成更复杂的杂环化合物的构建模块。
生物学: 研究其作为金属配合物配体和其生物活性的潜力。
医药: 探索其潜在的治疗特性,包括抗菌和抗病毒活性。
作用机制
4-甲基-5-(1-丙基吡咯烷-2-基)吡啶-2-硫醇的作用机制涉及其与特定分子靶标的相互作用。硫醇基团可以与蛋白质中的半胱氨酸残基形成共价键,可能调节其活性。吡啶环可以与芳香族氨基酸参与 π-π 相互作用,影响蛋白质功能。 这些相互作用可以影响各种细胞通路,导致该化合物观察到的生物学效应 .
相似化合物的比较
类似化合物
2-甲基-5-(1-甲基吡咯烷-2-基)吡啶: 类似的结构,但缺少硫醇基团,影响其反应性和应用.
噻唑并[4,5-b]吡啶: 这些化合物共享吡啶核心,但具有噻唑环,导致不同的生物活性和应用.
独特性
4-甲基-5-(1-丙基吡咯烷-2-基)吡啶-2-硫醇的独特之处在于存在硫醇基团,该基团赋予其独特的化学反应性和与生物靶标形成共价键的潜力。这使其成为开发具有特定特性的新型治疗剂和材料的宝贵化合物。
属性
分子式 |
C13H20N2S |
|---|---|
分子量 |
236.38 g/mol |
IUPAC 名称 |
4-methyl-5-(1-propylpyrrolidin-2-yl)-1H-pyridine-2-thione |
InChI |
InChI=1S/C13H20N2S/c1-3-6-15-7-4-5-12(15)11-9-14-13(16)8-10(11)2/h8-9,12H,3-7H2,1-2H3,(H,14,16) |
InChI 键 |
MYKBUGXGPJIDNG-UHFFFAOYSA-N |
规范 SMILES |
CCCN1CCCC1C2=CNC(=S)C=C2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-O-(1,9-diazaspiro[5.5]undecane-9-carbonyl) 2-O-[9-[(2-methylpropan-2-yl)oxycarbonyl]-1,9-diazaspiro[5.5]undecan-1-yl] oxalate](/img/structure/B11815218.png)

![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-1,2,3-triazole-5-carboxylic acid](/img/structure/B11815229.png)









